Cas no 1805228-91-4 (2-Chloromethyl-5-cyano-4-methoxybenzoic acid)

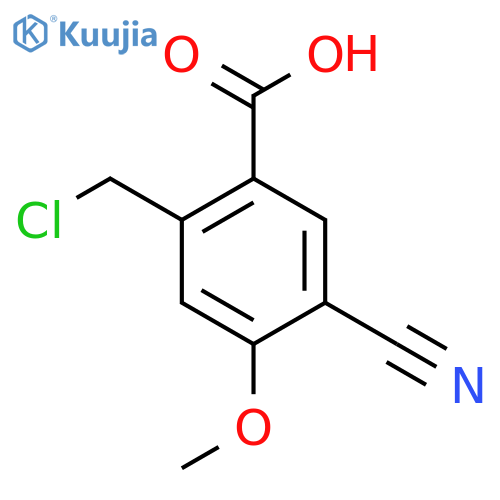

1805228-91-4 structure

商品名:2-Chloromethyl-5-cyano-4-methoxybenzoic acid

CAS番号:1805228-91-4

MF:C10H8ClNO3

メガワット:225.628421783447

CID:4980788

2-Chloromethyl-5-cyano-4-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Chloromethyl-5-cyano-4-methoxybenzoic acid

-

- インチ: 1S/C10H8ClNO3/c1-15-9-3-6(4-11)8(10(13)14)2-7(9)5-12/h2-3H,4H2,1H3,(H,13,14)

- InChIKey: UMRONIAWVQOHJZ-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C(C#N)=CC=1C(=O)O)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 286

- トポロジー分子極性表面積: 70.3

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-Chloromethyl-5-cyano-4-methoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013011856-250mg |

2-Chloromethyl-5-cyano-4-methoxybenzoic acid |

1805228-91-4 | 97% | 250mg |

504.00 USD | 2021-06-25 | |

| Alichem | A013011856-500mg |

2-Chloromethyl-5-cyano-4-methoxybenzoic acid |

1805228-91-4 | 97% | 500mg |

855.75 USD | 2021-06-25 | |

| Alichem | A013011856-1g |

2-Chloromethyl-5-cyano-4-methoxybenzoic acid |

1805228-91-4 | 97% | 1g |

1,534.70 USD | 2021-06-25 |

2-Chloromethyl-5-cyano-4-methoxybenzoic acid 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

1805228-91-4 (2-Chloromethyl-5-cyano-4-methoxybenzoic acid) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量